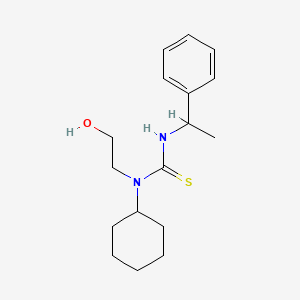
N-Cyclohexyl-N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a phenylethyl group attached to a thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of cyclohexylamine, 2-hydroxyethylamine, and 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s unique structure allows it to interact with various biological molecules, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-N’-phenylthiourea: Lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)-N’-phenylthiourea: Lacks the cyclohexyl group.
N-Cyclohexyl-N’-(1-phenylethyl)thiourea: Lacks the hydroxyethyl group.
Uniqueness
N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of all three functional groups (cyclohexyl, hydroxyethyl, and phenylethyl) attached to the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
74787-95-4 |
|---|---|
分子式 |
C17H26N2OS |
分子量 |
306.5 g/mol |
IUPAC名 |
1-cyclohexyl-1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C17H26N2OS/c1-14(15-8-4-2-5-9-15)18-17(21)19(12-13-20)16-10-6-3-7-11-16/h2,4-5,8-9,14,16,20H,3,6-7,10-13H2,1H3,(H,18,21) |
InChIキー |
CBDTXHCSAUDJES-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=S)N(CCO)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
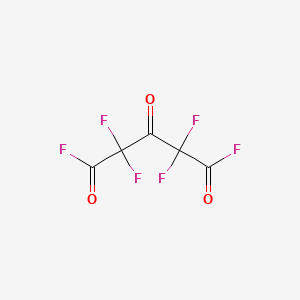
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
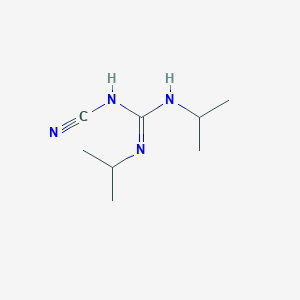

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
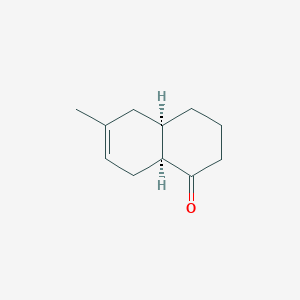
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
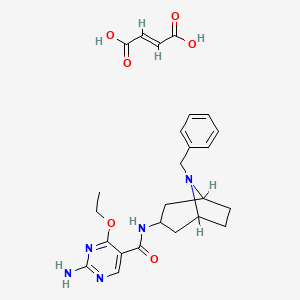
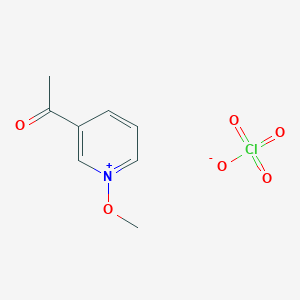

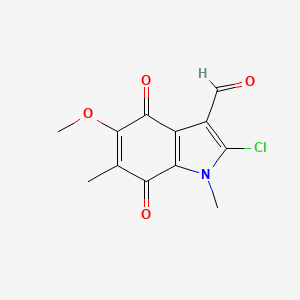
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
